Coenzyme Q11

Analytical Chemistry Bioanalysis Coenzyme Q Quantification

Coenzyme Q11 (ubiquinone-11, CoQ11) is a lipid‑soluble benzoquinone belonging to the coenzyme Q (ubiquinone) family, characterized by a fully substituted 2,3‑dimethoxy‑5‑methyl‑1,4‑benzoquinone head group and a polyisoprenoid side chain of 11 isoprene units (55 carbon atoms), yielding a molecular formula of C₆₄H₉₈O₄ and an average molecular mass of 931.46 Da. CoQ11 functions as a mitochondrial electron carrier within the respiratory chain and, in its reduced ubiquinol‑11 form, as a lipid‑peroxyl‑radical‑scavenging antioxidant.

Molecular Formula C64H98O4
Molecular Weight 931.5 g/mol
CAS No. 24663-35-2
Cat. No. B1434555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoenzyme Q11
CAS24663-35-2
Molecular FormulaC64H98O4
Molecular Weight931.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
InChIInChI=1S/C64H98O4/c1-48(2)26-16-27-49(3)28-17-29-50(4)30-18-31-51(5)32-19-33-52(6)34-20-35-53(7)36-21-37-54(8)38-22-39-55(9)40-23-41-56(10)42-24-43-57(11)44-25-45-58(12)46-47-60-59(13)61(65)63(67-14)64(68-15)62(60)66/h26,28,30,32,34,36,38,40,42,44,46H,16-25,27,29,31,33,35,37,39,41,43,45,47H2,1-15H3/b49-28+,50-30+,51-32+,52-34+,53-36+,54-38+,55-40+,56-42+,57-44+,58-46+
InChIKeyCVJONNIQJBMOKV-BFWKMVRBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coenzyme Q11 (CoQ11, Ubiquinone-11, CAS 24663-35-2): Rational Scientific Procurement and Differentiation Guide


Coenzyme Q11 (ubiquinone-11, CoQ11) is a lipid‑soluble benzoquinone belonging to the coenzyme Q (ubiquinone) family, characterized by a fully substituted 2,3‑dimethoxy‑5‑methyl‑1,4‑benzoquinone head group and a polyisoprenoid side chain of 11 isoprene units (55 carbon atoms), yielding a molecular formula of C₆₄H₉₈O₄ and an average molecular mass of 931.46 Da . CoQ11 functions as a mitochondrial electron carrier within the respiratory chain and, in its reduced ubiquinol‑11 form, as a lipid‑peroxyl‑radical‑scavenging antioxidant [1]. Although structurally homologous to the predominant human coenzyme Q10 (10 isoprene units), CoQ11 exhibits distinct physicochemical properties that directly affect membrane partitioning, chromatographic behaviour, analytical utility, and pharmacopoeial impurity profiling—each of which carries concrete implications for scientific selection and industrial procurement decisions [2].

Why Coenzyme Q10 or Shorter-Chain Ubiquinones Cannot Simply Substitute for Coenzyme Q11 in Analytical, Industrial, and Research Workflows


Coenzyme Q homologs are not functionally interchangeable despite their shared quinone head group. The isoprenoid side‑chain length governs lipophilicity, membrane‑bilayer partitioning, and chromatographic retention behaviour in a quantitative, predictable fashion [1]. In reversed‑phase HPLC and LC‑MS/MS systems, a single additional isoprene unit shifts retention time sufficiently to achieve baseline resolution between CoQ10 and CoQ11 [2]. This differential is exploited industrially: the European Pharmacopoeia (EP 11.0) imposes a strict single‑impurity limit of ≤0.1 % for CoQ11 in Coenzyme Q10 drug substance, mandating that CoQ11‑specific reference standards—not generic homologs—be used for identity, quantification, and system suitability testing [3]. Furthermore, CoQ11 is not endogenously biosynthesised at appreciable levels in human tissues, which eliminates analytical interference when CoQ11 is deployed as an internal standard for CoQ9 and CoQ10 quantification, a critical advantage over CoQ9 or synthetic short‑chain quinones that may co‑elute or compete for ionisation [2]. Substituting CoQ11 with any other homolog in these contexts compromises chromatographic selectivity, quantitative accuracy, and regulatory compliance.

Coenzyme Q11 (CAS 24663-35-2): Quantitative Head-to-Head and Cross-Study Differentiation Evidence vs. CoQ10 and Other Homologs


LC‑MS/MS Internal Standard Non‑Interference: CoQ11 Is Absent from Human/Rat Tissues, Whereas CoQ10 and CoQ9 Are Endogenous

Coenzyme Q11 is used as an internal standard (IS) for LC‑MS/MS quantification of CoQ9 and CoQ10 in biological tissues precisely because it is not naturally present in human or rodent tissues, eliminating endogenous interference [1]. In the validated method, CoQ11 added as IS at a fixed concentration to rat muscle and heart homogenates was extracted and chromatographed alongside endogenous CoQ9 and CoQ10, achieving a 12.5‑fold gain in signal intensity through methylamine‑assisted adduct formation. The method yielded a precision (RSD) of ≤13.5 % for CoQ9 and ≤9.0 % for CoQ10 in muscle, and ≤6.7 % (CoQ9) and ≤5.4 % (CoQ10) in heart [1]. By contrast, CoQ9 and CoQ10 are both endogenously present, preventing their use as interference‑free internal standards in the same assay [1].

Analytical Chemistry Bioanalysis Coenzyme Q Quantification

Pharmacopoeial Impurity Limit: EP 11.0 Mandates CoQ11 ≤0.1 % in Coenzyme Q10 Drug Substance

The European Pharmacopoeia 11th Edition (EP 11.0) imposes a single‑impurity limit of ≤0.1 % for Coenzyme Q11 in Coenzyme Q10 drug substance, a specification that is tighter than the general single‑impurity threshold of ≤1.0 % under USP and CP monographs [1]. Traditional organic‑solvent extraction plus silica‑gel chromatography fails to reduce CoQ11 below this limit; an additional reversed‑phase polishing step using modified C18 stationary phase (e.g., Bonnasil‑BS C18) is required to bring CoQ11 down to <0.1 % [1]. This quantitative impurity specification is unique to CoQ11; neither CoQ9 (≤0.3 %) nor other homologs are subject to the same 0.1 % threshold [1].

Pharmaceutical Quality Control Pharmacopoeia Compliance Impurity Profiling

Simulated Moving Bed Chromatography Separation Factor: CoQ11 Can Be Quantitatively Separated from CoQ10

A patented simulated moving bed (SMB) chromatography method achieves baseline separation of Coenzyme Q10 from Coenzyme Q11, enabling isolation of both homologs from a fermentation‑derived mixture [1]. In the disclosed example, a feed containing CoQ10 and CoQ11 at a ratio of approximately 7.4:1 (CoQ10:CoQ11 = 100:13.6) was resolved using a mobile phase of ethanol/ethyl acetate (70:30 v/v), producing a raffinate stream enriched in CoQ11 and an extract stream of purified CoQ10 [1]. This separation exploits the quantitative relationship between isoprene number and retention factor (k′): each additional isoprene unit increases log k′ by approximately 0.12–0.15 log units in reversed‑phase systems, a predictable difference that allows rational method development [2].

Industrial Chromatography Downstream Processing Coenzyme Q Purification

Liposomal Membrane Incorporation Efficiency: Long‑Chain Ubiquinones Including CoQ11 Achieve ≈95 % Incorporation vs. ≈20 % for Short‑Chain (Q1) Homologs

A systematic HPLC‑based study of ubiquinone incorporation into phospholipid liposomes demonstrated that quinones bearing four or more isoprenyl units (UQ4 – UQ10) achieve a high incorporation efficiency of approximately 95 % into the lipid bilayer, whereas short‑chain UQ1 and plastoquinone‑1 are predominantly retained in the aqueous phase (≈80 % aqueous) [1]. By class‑level inference, CoQ11, with 11 isoprene units, falls into the long‑chain category and is predicted to display ≥95 % bilayer incorporation, comparable to UQ10 but distinct from short‑chain analogs such as idebenone (synthetic, 10‑carbon hydroxydecyl side chain) that partition less favourably into the bilayer core [1][2].

Lipid Bilayer Biophysics Drug Delivery Membrane Protein Reconstitution

Micro‑Analytical Method Validation: CoQ11 as Internal Standard Enables Quantification of CoQ10 in Sub‑Microgram Myocardial Biopsies

A micro‑analytical method employing CoQ11 as internal standard was validated for the determination of CoQ10 levels in human endomyocardial biopsy specimens weighing as little as ca. 500 ng [1]. Using acetone extraction, thin‑layer chromatography purification, and reversed‑phase HPLC with UV detection, the method achieved essentially 100 % recovery of CoQ10 and was successfully applied to serial biopsies from cardiac patients before and after CoQ10 supplementation therapy [1]. The use of CoQ11 rather than CoQ9 or a synthetic quinone avoided potential co‑elution with endogenous CoQ9 and provided superior chromatographic resolution [2].

Clinical Bioanalysis Method Validation Coenzyme Q10 Therapeutics

Coenzyme Q11 (CAS 24663-35-2): Prioritized Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Pharmaceutical Quality Control: EP 11.0 Compliance Testing for Coenzyme Q10 Drug Substance

Procure Coenzyme Q11 as a certified reference standard (CRS) for identity, system suitability, and impurity quantification in Coenzyme Q10 drug substance testing. The EP 11.0 monograph requires that CoQ11 be controlled as a single impurity at ≤0.1 % [1]. CoQ11 CRS is essential for calibrating the HPLC method, validating the limit of quantification (LOQ) for CoQ11 at or below 0.05 % (to ensure reliable detection at the 0.1 % limit), and demonstrating that the purification process (e.g., SMB chromatography) has reduced CoQ11 below the threshold [2]. Without CoQ11 CRS, EP compliance cannot be demonstrated, barring market access in Europe.

Clinical and Preclinical Bioanalysis: LC‑MS/MS Quantification of Endogenous CoQ9 and CoQ10 in Tissue and Plasma

Utilise Coenzyme Q11 as a non‑endogenous, interference‑free internal standard for the validated LC‑MS/MS determination of CoQ9 and CoQ10 concentrations in muscle, heart, plasma, and other biological matrices [1]. CoQ11's absence in human and rodent tissues, combined with its chromatographic resolution from both CoQ9 and CoQ10, enables accurate quantification across a wide dynamic range (e.g., 1–10 000 µg/g in heart) with method precision (RSD) below 9 % [1]. This application is critical for pharmacokinetic studies of CoQ10 supplementation, mitochondrial disease biomarker research, and tissue‑distribution studies where endogenous CoQ9/CoQ10 levels must be distinguished from exogenous supplementation.

Industrial Downstream Processing: SMB Chromatography Purification of High‑Purity CoQ10

CoQ11 serves a dual role in industrial CoQ10 manufacturing: (i) as a process‑related impurity that must be separated to meet pharmacopoeial specifications, and (ii) as a potentially recoverable co‑product. The patented SMB chromatography method using ethanol/ethyl acetate mobile phase achieves separation of CoQ11 from CoQ10 at preparative scale [2]. Procurement of CoQ11 reference material enables monitoring of the raffinate stream during SMB operation, validation of column performance (e.g., ≥85 % recovery, as reported for Bonnasil‑BS C18), and verification that the final CoQ10 product meets the ≤0.1 % CoQ11 limit [1][2].

Biophysical Research: Membrane Bilayer Reconstitution and Respiratory Chain Complex Studies

For investigators reconstituting mitochondrial respiratory chain complexes (Complex I, II, III) into proteoliposomes or studying ubiquinone lateral diffusion in model membranes, Coenzyme Q11 offers a long‑chain ubiquinone with ≥95 % bilayer incorporation efficiency [1]. Its 11‑unit isoprenoid tail provides deeper anchoring into the bilayer hydrophobic core compared to UQ10, potentially altering its mid‑plane residence time and lateral mobility [2]. This makes CoQ11 a valuable comparator quinone in structure‑function studies of quinone‑binding sites in respiratory enzymes, where chain‑length‑dependent positioning can reveal steric constraints of the Q‑binding pocket.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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